(S,R,S)-Ahpc-peg5-cooh

Übersicht

Beschreibung

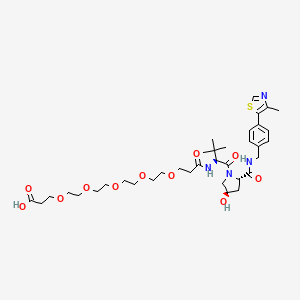

(S,R,S)-Ahpc-peg5-cooh is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration. This compound is part of a class of molecules that have applications in various fields, including chemistry, biology, and medicine. The presence of the polyethylene glycol (PEG) chain in its structure enhances its solubility and biocompatibility, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-peg5-cooh typically involves several steps, including the preparation of the chiral centers and the attachment of the PEG chain. One common method involves the use of chiral catalysts to ensure the correct stereochemistry at each chiral center. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer from any by-products or impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(S,R,S)-Ahpc-peg5-cooh can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

Mechanism of Action:

(S,R,S)-Ahpc-peg5-cooh functions as a crucial building block in the synthesis of PROTACs. These molecules facilitate the targeted degradation of specific proteins by recruiting E3 ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The incorporation of the (S,R,S)-AHPC ligand enhances the selectivity and efficiency of this process, making it a valuable tool for researchers aiming to manipulate protein levels within cells .

Case Studies:

Recent studies have demonstrated the effectiveness of PROTACs utilizing this compound in reducing levels of oncogenic proteins in various cancer cell lines. For instance, a study targeting tissue transglutaminase (TG2) showed that PROTACs incorporating this ligand significantly decreased TG2 levels in ovarian cancer cells, thereby inhibiting cell adhesion and migration . This suggests a promising strategy for developing therapeutics aimed at aggressive cancers.

Drug Discovery and Development

Library Generation:

The versatility of this compound allows for the parallel synthesis of diverse PROTAC libraries. By varying the crosslinker length and composition, researchers can rapidly generate and screen multiple analogs to identify optimal candidates for specific therapeutic targets . This high-throughput approach accelerates drug discovery processes, particularly in oncology.

Biological Activity:

The compound exhibits significant biological activity as an E3 ligase ligand-linker conjugate. Its solubility characteristics enable effective formulation in various solvents, enhancing its application potential in both in vitro and in vivo studies . The ability to modify its structure further allows researchers to tailor its properties for specific experimental needs.

Therapeutic Applications

Hydrogels and Drug Delivery:

Research has explored the integration of this compound into hydrogel systems for therapeutic applications. Hydrogels provide a biocompatible matrix that can facilitate controlled release and targeted delivery of therapeutic agents. The combination of this compound with hydrogels enhances therapeutic efficacy while minimizing systemic side effects .

Responsive Systems:

Innovative designs incorporating this compound into responsive hydrogel systems have been developed to react to specific biological stimuli such as pH or reactive oxygen species (ROS). These systems are particularly beneficial for targeted cancer therapies, allowing localized treatment while sparing healthy tissues .

Research Insights and Future Directions

The ongoing research surrounding this compound highlights its potential beyond traditional applications. As the field of targeted protein degradation evolves, further exploration into its mechanisms and applications could lead to breakthroughs in treating various diseases, including neurodegenerative disorders and other malignancies.

Wirkmechanismus

The mechanism of action of (S,R,S)-Ahpc-peg5-cooh involves its interaction with specific molecular targets, such as enzymes or receptors. The PEG chain enhances its solubility and allows for better interaction with biological membranes. The chiral centers play a crucial role in the compound’s binding affinity and specificity, influencing its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

(S,R,S)-Ahpc-peg5-cooh can be compared with other similar compounds, such as:

(R,R,R)-Ahpc-peg5-cooh: This compound has a different stereochemistry, which may result in different biological activities and properties.

(S,S,S)-Ahpc-peg5-cooh:

PEGylated compounds: These compounds share the PEG chain but may have different core structures, leading to variations in their solubility, stability, and biological interactions.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the PEG chain, which together contribute to its distinct properties and wide range of applications.

Biologische Aktivität

(S,R,S)-Ahpc-peg5-cooh, also known as VH032-PEG5-COOH, is a synthesized E3 ligase ligand-linker conjugate that plays a significant role in the development of targeted protein degradation technologies, particularly through the PROTAC (Proteolysis Targeting Chimera) approach. This compound integrates the (S,R,S)-AHPC-based Von Hippel-Lindau (VHL) ligand with a 5-unit polyethylene glycol (PEG) linker, facilitating the selective degradation of target proteins in cellular environments.

The biological activity of this compound is primarily characterized by its ability to recruit E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism contrasts with traditional small molecule inhibitors that often merely block protein function without removing the protein itself, which can lead to drug resistance and toxicity issues. The PROTAC technology leverages this degradation pathway to achieve more effective therapeutic outcomes.

Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models. For instance, a study demonstrated that compounds based on this scaffold effectively reduced levels of transglutaminase 2 (TG2) in ovarian cancer cell lines OVCAR5 and SKOV3. The degradation was observed to be concentration-dependent, with significant reductions noted at concentrations of 10 μM within 6 hours of treatment .

Table 1: Summary of Biological Activity Studies

Case Studies

- Ovarian Cancer Models : In a detailed examination involving OVCAR5 and SKOV3 cells, this compound was shown to induce TG2 degradation in a time-dependent manner. Maximal degradation was reached at higher concentrations (10 and 30 μM) after 6 hours, followed by a gradual return to baseline levels at 24 hours unless repeated dosing was applied .

- Androgen Receptor Degradation : Other studies have indicated that PROTACs utilizing similar E3 ligase linkers exhibit potent degradation capabilities against the androgen receptor (AR), which is crucial in prostate cancer therapy. These studies emphasize the potential for using this compound in developing therapies for hormone-dependent cancers .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N4O11S/c1-25-32(52-24-38-25)27-7-5-26(6-8-27)22-37-34(45)29-21-28(41)23-40(29)35(46)33(36(2,3)4)39-30(42)9-11-47-13-15-49-17-19-51-20-18-50-16-14-48-12-10-31(43)44/h5-8,24,28-29,33,41H,9-23H2,1-4H3,(H,37,45)(H,39,42)(H,43,44)/t28-,29+,33-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOJYEPMGKGKQV-ZLWRCJDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N4O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.